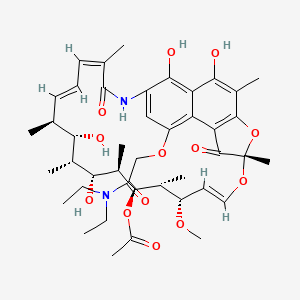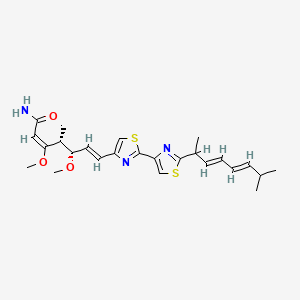![molecular formula C30H37Cl2IN2O2 B1234327 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide CAS No. 202796-41-6](/img/structure/B1234327.png)
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide
Overview
Description
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is a complex organic compound with a unique structure that includes a xanthene core, a piperidine ring, and a cyclooctene moiety
Mechanism of Action
Target of Action
J-113863, also known as trans-J-113863, is a potent and selective antagonist of the chemokine receptors CCR1 and CCR3 . These receptors play significant roles in immune response and inflammation, making them important targets for therapeutic intervention .
Mode of Action
J-113863 interacts with its targets, CCR1 and CCR3, by binding to these receptors and blocking their function . This prevents the receptors from responding to their respective ligands, thereby inhibiting the downstream signaling pathways that they would normally activate .
Biochemical Pathways
The primary biochemical pathways affected by J-113863 involve the immune response and inflammation. By blocking CCR1 and CCR3, J-113863 can inhibit the chemotactic response of immune cells, reducing inflammation and immune cell infiltration . This can have a significant impact on diseases characterized by excessive inflammation or immune response, such as multiple sclerosis and rheumatoid arthritis .
Result of Action
The action of J-113863 results in a decrease in inflammation and immune cell infiltration. In a study involving a mouse model of multiple sclerosis, treatment with J-113863 resulted in a decrease in pro-inflammatory cytokines (GM-CSF and IL-6) and an increase in anti-inflammatory cytokines (IL-10 and IL-27) . This suggests that J-113863 has the potential to suppress pro-inflammatory expression and up-regulate anti-inflammatory mediators .
Biochemical Analysis
Biochemical Properties
J-113863, trans- plays a crucial role in biochemical reactions by inhibiting the activity of chemokine receptors CCR1 and CCR3. These receptors are involved in the recruitment of immune cells to sites of inflammation. By blocking these receptors, J-113863, trans- can reduce the migration of immune cells, thereby alleviating inflammation. The compound interacts with the receptors through high-affinity binding, with IC50 values of 0.9 nM for human CCR1 and 5.8 nM for mouse CCR1 .
Cellular Effects
J-113863, trans- has been shown to influence various cellular processes, particularly those related to inflammation and immune response. In cellular assays, it effectively inhibits chemotaxis induced by MIP-1α in CCR1 transfectants and eotaxin in CCR3 transfectants . This inhibition results in reduced cell migration and infiltration, which is beneficial in conditions such as arthritis and other inflammatory diseases. Additionally, J-113863, trans- can modulate cell signaling pathways and gene expression related to immune responses.
Molecular Mechanism
At the molecular level, J-113863, trans- exerts its effects by binding to the chemokine receptors CCR1 and CCR3, thereby preventing their activation by natural ligands such as MIP-1α and eotaxin . This binding inhibits downstream signaling pathways that lead to immune cell migration and activation. The compound’s high selectivity for CCR1 and CCR3 ensures targeted inhibition, minimizing off-target effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of J-113863, trans- have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro and in vivo studies, the anti-inflammatory effects of J-113863, trans- are sustained over the duration of the experiments, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of J-113863, trans- vary with different dosages in animal models. In murine models of arthritis, a dosage of 10 mg/kg was found to significantly reduce paw inflammation and joint damage . Higher doses may lead to increased efficacy, but also carry the risk of potential toxic or adverse effects. It is crucial to determine the optimal dosage that balances efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide typically involves multiple steps. The process begins with the preparation of the xanthene core, followed by the introduction of the piperidine ring and the cyclooctene moiety. Key reagents and conditions include:
Xanthene Core Synthesis: This step often involves the condensation of resorcinol with phthalic anhydride under acidic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction using an appropriate piperidine derivative.
Cyclooctene Moiety Addition: The cyclooctene moiety is typically added through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl]-9H-xanthene-9-carboxamide
- 2,4-dichloro-N-(1-methyl-3-phenyl-propyl)-benzamide
- 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Uniqueness
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFBMYSXIGAOX-LQGGPMKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202796-41-6, 202796-42-7, 301648-08-8 | |
| Record name | J-113863, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J-113863, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UCB 35625 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J-113863, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | J-113863, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: J-113863, trans- acts as a CCR1 antagonist. This means it binds to the CCR1 receptor, preventing its natural ligands, chemokines like CCL2 (also known as MCP-1), from binding and activating the receptor. [, ] This blockade disrupts downstream signaling pathways involved in inflammatory responses and cell migration.
A: CCR1 plays a crucial role in the recruitment of leukocytes, including neutrophils, to sites of inflammation. [] In a study using Modified Vaccinia virus Ankara (MVA), a virus known for inducing strong innate immune responses, J-113863, trans- demonstrated an ability to reduce leukocyte recruitment to the lungs, highlighting its anti-inflammatory effect in the context of respiratory infection. []
A: Research suggests that J-113863, trans- might have therapeutic potential in cancer. In a pancreatic ductal adenocarcinoma (PDA) mouse model, both genetic knockout of CCR1 and pharmacological blockade using J-113863, trans- led to reduced tumor growth. [] This effect was attributed to a decrease in the immunosuppressive activity of tumor-associated macrophages, allowing for increased anti-tumor immunity, specifically CD8+ T cell activity. []
A: Interestingly, in the PDA mouse model, combining J-113863, trans- with anti-PDL1 immune checkpoint blockade showed synergistic effects in reducing tumor growth. [] This suggests that CCR1 inhibition might enhance the efficacy of existing cancer immunotherapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234250.png)
![[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hexadecanoate](/img/structure/B1234251.png)
![2-[2-[(1R,2R,3aS,7aS)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1234257.png)






